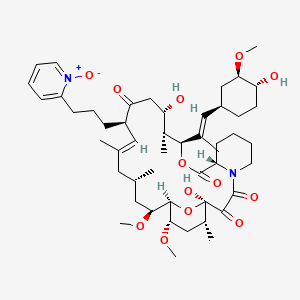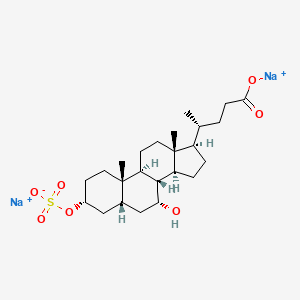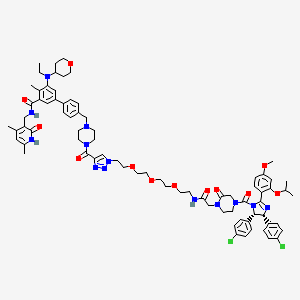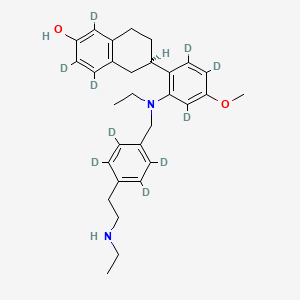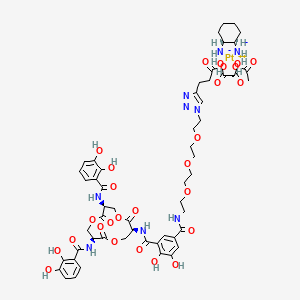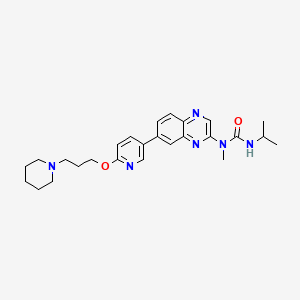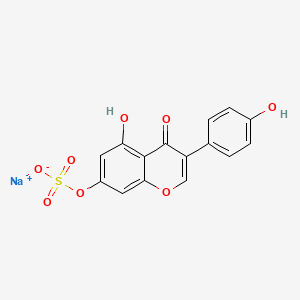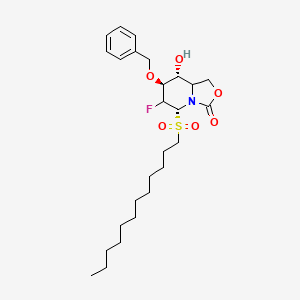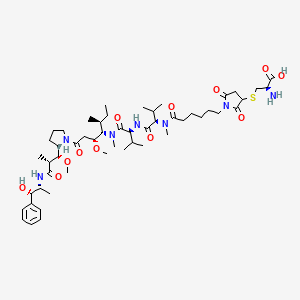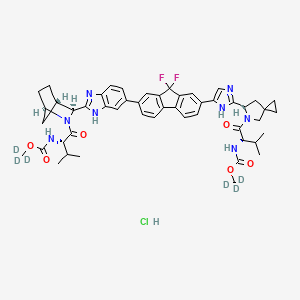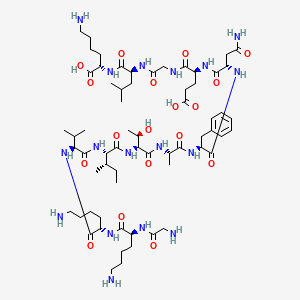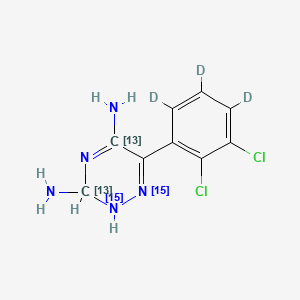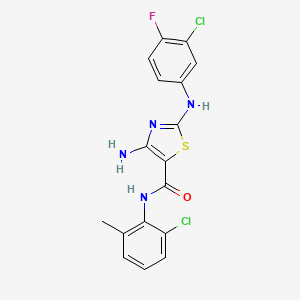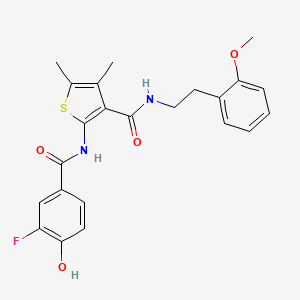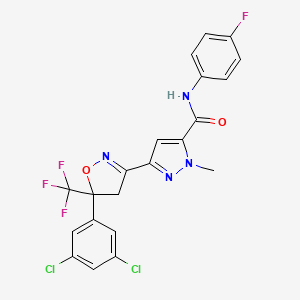
Insecticidal agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 4 involves the formation of the aryl isoxazoline core. This typically includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Insecticidal agent 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aryl isoxazoline core.
Reduction: This reaction can reduce specific functional groups, altering the compound’s activity.
Substitution: This reaction involves replacing one functional group with another, potentially enhancing its insecticidal properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized aryl isoxazolines .
Scientific Research Applications
Insecticidal agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of aryl isoxazoline derivatives.
Biology: Investigated for its potential to control insect populations and reduce the spread of insect-borne diseases.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific bacterial infections.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies
Mechanism of Action
The mechanism of action of insecticidal agent 4 involves targeting specific molecular pathways in insects. It primarily disrupts the nervous system by binding to voltage-dependent sodium channels, acetylcholinesterase, and GABA receptors. This disruption leads to paralysis and eventual death of the insect .
Comparison with Similar Compounds
Insecticidal agent 4 is unique due to its aryl isoxazoline structure, which provides specific insecticidal properties. Similar compounds include:
Organophosphates: These compounds also target the nervous system but have different chemical structures.
Carbamates: Similar mode of action but differ in their chemical composition.
Pyrethroids: These compounds are structurally different but also disrupt the insect nervous system
Properties
Molecular Formula |
C21H14Cl2F4N4O2 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
5-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H14Cl2F4N4O2/c1-31-18(19(32)28-15-4-2-14(24)3-5-15)9-16(29-31)17-10-20(33-30-17,21(25,26)27)11-6-12(22)8-13(23)7-11/h2-9H,10H2,1H3,(H,28,32) |
InChI Key |
DEDVFQGLSJJZCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


